(2S,3R)-2-methyl-3-pyrrolidinol hydrochloride
Description
(2S,3R)-2-Methyl-3-pyrrolidinol hydrochloride is a chiral pyrrolidine derivative characterized by a hydroxyl group at position 3, a methyl group at position 2, and a hydrochloride salt. This compound belongs to a class of nitrogen-containing heterocycles widely used in pharmaceutical synthesis, asymmetric catalysis, and biochemical research. Its stereochemistry (2S,3R) is critical for interactions with enzymes or receptors, as small changes in configuration can drastically alter binding affinity and activity .
Properties
IUPAC Name |
(2S,3R)-2-methylpyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-4-5(7)2-3-6-4;/h4-7H,2-3H2,1H3;1H/t4-,5+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFLXBUMALVKSD-UYXJWNHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CCN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
664364-47-0, 1807941-32-7 | |
| Record name | 3-Pyrrolidinol, 2-methyl-, hydrochloride (1:1), (2S,3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=664364-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rac-(2R,3S)-2-methylpyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-methyl-3-pyrrolidinol hydrochloride typically involves the reduction of corresponding ketones or aldehydes. One common method includes the use of baker’s yeast to ferment D-glucose, converting aromatic aldehydes into carbohydrate-like chiral synthons . This process yields the desired compound with high enantioselectivity.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation or enzymatic reduction techniques. These methods ensure high yield and purity, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-methyl-3-pyrrolidinol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
(2S,3R)-2-methyl-3-pyrrolidinol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3R)-2-methyl-3-pyrrolidinol hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (2S,3R)-2-methyl-3-pyrrolidinol hydrochloride with key analogs, focusing on structural features, physicochemical properties, and applications:
Key Structural and Functional Differences:
Backbone Modifications :
- The carboxylic acid derivative (CAS 159830-97-4) is more hydrophilic due to its -COOH group, enhancing solubility in polar solvents compared to the methyl ester analog (CAS 757961-41-4) .
- Aryl-substituted compounds (e.g., CAS 1360440-58-9) exhibit increased lipophilicity, favoring membrane penetration and receptor binding .
Stereochemical Impact :
- highlights that stereoisomers (e.g., 4R vs. 4S configurations in HILDH-binding analogs) show distinct hydrogen-bonding patterns and enzyme affinity . This underscores the importance of the (2S,3R) configuration in the target compound for selective interactions.
Amino-hydroxy-phenyl derivatives (e.g., CAS N/A in ) are sensitive to temperature, necessitating cryogenic storage.
Biological Activity
(2S,3R)-2-methyl-3-pyrrolidinol hydrochloride is a compound of significant interest due to its unique stereochemistry and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₅H₁₄ClN
- Molecular Weight : 133.63 g/mol
- Stereochemistry : (2S,3R)
The presence of a hydroxyl group at the 3-position and a methyl group at the 2-position contributes to its unique reactivity and biological properties. The hydrochloride salt form enhances its solubility, making it suitable for various biological applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets. The stereochemistry allows it to fit into active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects depending on the target involved.
Potential Targets
- Enzymes : The compound may interact with enzymes involved in metabolic pathways.
- Receptors : It could modulate receptor activity, influencing signaling pathways related to inflammation and immune responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Similar pyrrolidine derivatives have shown potential in reducing oxidative stress.
- Anti-inflammatory Effects : The compound may inhibit pathways associated with inflammation.
- Neuroprotective Properties : Compounds with similar structures have been studied for their neuroprotective effects in models of neurodegeneration.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| (2S,3R)-2-methyl-3-pyrrolidinol | Antioxidant, anti-inflammatory | Enzyme/receptor modulation |
| (2S,3R)-Beta-Hydroxyleucine | Antidiabetic | Regulation of glucose metabolism |
| (2R,3S)-2-Methylpyrrolidin-3-ol | Antimicrobial | Interaction with bacterial membranes |
The uniqueness of this compound lies in its specific stereochemistry compared to these analogs, which may influence its efficacy and safety profile in therapeutic applications.
Case Studies and Research Findings
-
Neuroprotective Studies :
- A study demonstrated that pyrrolidine derivatives could protect neuronal cells from apoptosis induced by oxidative stress. The exact effects of this compound are yet to be fully elucidated but suggest potential in neurodegenerative disease models.
- Anti-inflammatory Research :
Future Directions
The potential applications of this compound warrant further investigation. Future research should focus on:
- In Vivo Studies : To evaluate the therapeutic efficacy and safety profile in relevant animal models.
- Mechanistic Studies : To delineate the specific pathways through which this compound exerts its biological effects.
- Structural Modifications : To enhance its potency and selectivity for specific biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
